Tetrakis(vinyldimethylsiloxy)silane
Description
Properties
IUPAC Name |
tetrakis[ethenyl(dimethyl)silyl] silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O4Si5/c1-13-21(5,6)17-25(18-22(7,8)14-2,19-23(9,10)15-3)20-24(11,12)16-4/h13-16H,1-4H2,5-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTMWSZLPHDWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074629 | |
| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
60111-54-8 | |
| Record name | Tetrakis(vinyldimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis((ethenyldimethylsilyl)oxy)-1,1,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Tetrakis(vinyldimethylsiloxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodimethylvinylsilane with a suitable reagent under controlled conditions . The reaction typically requires a catalyst and is performed under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
Tetrakis(vinyldimethylsiloxy)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with hydrogen peroxide to form silanol derivatives or with organolithium reagents to form substituted silanes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Industrial Applications
-
Additive in Chemical Manufacturing
- Tetrakis(vinyldimethylsiloxy)silane serves as an important additive in the production of silicone-based materials, enhancing the properties of the final products. It is utilized for its ability to improve adhesion and flexibility in silicone formulations, making it valuable in coatings, sealants, and adhesives .
- Cross-Linking Agent
- Surface Modification
-
Nanocomposite Synthesis
- Recent studies have explored its role in synthesizing nanocomposites, particularly those incorporating silver nanoparticles. The compound facilitates the formation of polysiloxane matrices that can effectively embed nanoparticles, leading to materials with improved antimicrobial properties and thermal stability .
Case Study 1: Polysiloxane/Ag Nanocomposites
In a systematic investigation into the thermal properties of polysiloxane/silver nanocomposites, this compound was utilized as a key component. The study demonstrated that incorporating this silane improved the thermal stability of the composites significantly compared to those without it. The results indicated a promising application in high-performance coatings where thermal resistance is crucial .
Case Study 2: Silicone Sealants
A commercial application involved using this compound as an additive in silicone sealants. Tests showed that sealants formulated with this silane exhibited superior adhesion to various substrates, including metals and plastics, compared to traditional formulations. This enhancement led to increased durability and performance under harsh environmental conditions .
Mechanism of Action
The mechanism of action of tetrakis(vinyldimethylsiloxy)silane involves its ability to form stable bonds with other molecules through its vinyl and siloxy groups . These groups can participate in various chemical reactions, allowing the compound to act as a coupling agent or cross-linker. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Tetrakis(vinyldimethylsiloxy)silane and analogous silane derivatives:
Key Comparative Insights :
Reactivity :
- Vinyl vs. Ethynyl Groups : The vinyl groups in this compound enable radical or thermal crosslinking , whereas ethynyl groups (e.g., in Tetrakis(2-phenylethynyl)silane) support π-conjugation for conductive materials .
- Hydrolytic Sensitivity : Trimethoxysilyl derivatives (e.g., Tetrakis(trimethoxysilyl)silane) react with water to form siloxane bonds, unlike the moisture-insensitive vinyldimethylsiloxy analog .
Thermal Stability :
- This compound exhibits stability up to 130°C , outperforming stannyl- or pyridinyloxy-substituted silanes, which degrade at lower temperatures due to weaker Sn–C or N–O bonds .
Applications :
- Crosslinking Efficiency : The tetrafunctional structure of this compound ensures high crosslink density in silicones, superior to trifunctional analogs like tris(trimethoxysilyl)silane .
- Electronic Properties : Ethynyl- or stannyl-substituted silanes are preferred for conductive or catalytic applications, whereas vinyldimethylsiloxy derivatives excel in mechanical reinforcement .
Research Findings and Data
Performance Metrics :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
